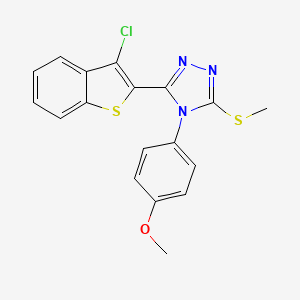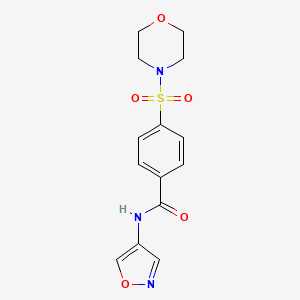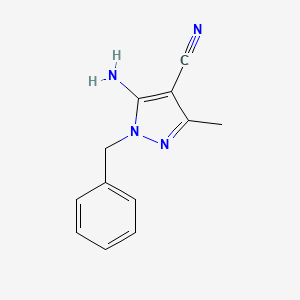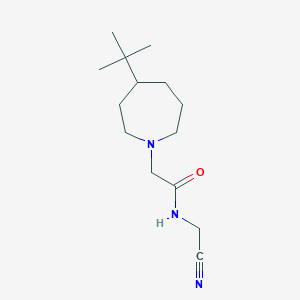![molecular formula C15H23N5 B2924277 1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 869073-52-9](/img/structure/B2924277.png)
1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-4-amine core, which is a type of pyrimidine . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazolo[3,4-d]pyrimidin-4-amine core, with a methyl group attached at the 1 position and a 3,3,5-trimethylcyclohexyl group attached via a nitrogen .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The amine group could participate in acid-base reactions, and the pyrimidine core could undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amine group could make it a base in certain conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The scientific research on 1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives primarily focuses on synthesis and characterization. These compounds are part of a broader category of pyrazole derivatives known for their diverse biological activities. Studies have explored their synthesis through various chemical reactions, characterized by spectroscopic methods such as FT-IR, UV-visible, NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These methods help elucidate the molecular structure and properties of the synthesized compounds. For example, the study by Titi et al. (2020) detailed the synthesis and characterization of pyrazole derivatives, highlighting their potential antitumor, antifungal, and antibacterial activities. The structural analysis provided insights into the geometric parameters and biological activity origins against breast cancer and microbes (Titi et al., 2020).
Antimicrobial Applications
The antimicrobial potential of pyrazolo[3,4-d]pyrimidin-4-amine derivatives has been a significant area of research, with studies investigating their efficacy against various microbial strains. The incorporation of these compounds into materials such as polyurethane varnish and printing ink has shown to impart antimicrobial properties, making them useful for surface coating applications to prevent microbial growth. This approach not only enhances the antimicrobial effect but may also improve the physical and mechanical properties of the coatings, as demonstrated by the research of El‐Wahab et al. (2015) (El‐Wahab et al., 2015).
Insecticidal and Antibacterial Potential
Further studies have explored the insecticidal and antibacterial potential of these compounds, indicating their effectiveness against specific insect pests and bacterial strains. The synthesis of pyrimidine-linked pyrazole heterocyclics and their subsequent evaluation against insects and microorganisms underscore their utility in developing new insecticidal and antimicrobial agents. Such research contributes to the ongoing search for more effective and environmentally friendly pesticides and antibacterial compounds (Deohate & Palaspagar, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-N-(3,3,5-trimethylcyclohexyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5/c1-10-5-11(7-15(2,3)6-10)19-13-12-8-18-20(4)14(12)17-9-16-13/h8-11H,5-7H2,1-4H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCJYFQTWSBCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC2=C3C=NN(C3=NC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2924195.png)
![2-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2924197.png)



![2-[2-(4-acetylphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetic Acid](/img/structure/B2924205.png)

![N-(3-[2,20]bithiophenyl-5-yl-6,7-dichloroquinoxalin-2-yl)-N,N-diethyl-butane-1,4-diamine.dihydrochloride](/img/structure/B2924208.png)




![2-[Bromo(phenyl)methyl]pyridine](/img/structure/B2924217.png)